

TERN-701 In Vivo Anti-Leukemic Activity: A Comparative Guide

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Compound of Interest

Compound Name: PG-701

Cat. No.: B1679753

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This guide provides an objective comparison of the in vivo anti-leukemic activity of TERN-701, an investigational allosteric BCR-ABL1 inhibitor, with alternative therapies for Chronic Myeloid Leukemia (CML). The information is based on recent clinical trial data and preclinical studies.

Introduction to TERN-701

TERN-701 is a next-generation, oral, allosteric inhibitor of the BCR-ABL1 fusion oncoprotein, a key driver of Chronic Myeloid Leukemia (CML).^{[1][2][3]} Unlike traditional ATP-competitive tyrosine kinase inhibitors (TKIs), TERN-701 targets the myristoyl pocket of the ABL1 kinase domain.^{[1][3]} This novel mechanism of action offers a potential advantage in treating patients who have developed resistance or intolerance to previous TKI therapies.^[1] Its primary competitor with a similar mechanism is asciminib (Scemblix), which is already an approved therapy.^{[4][5]}

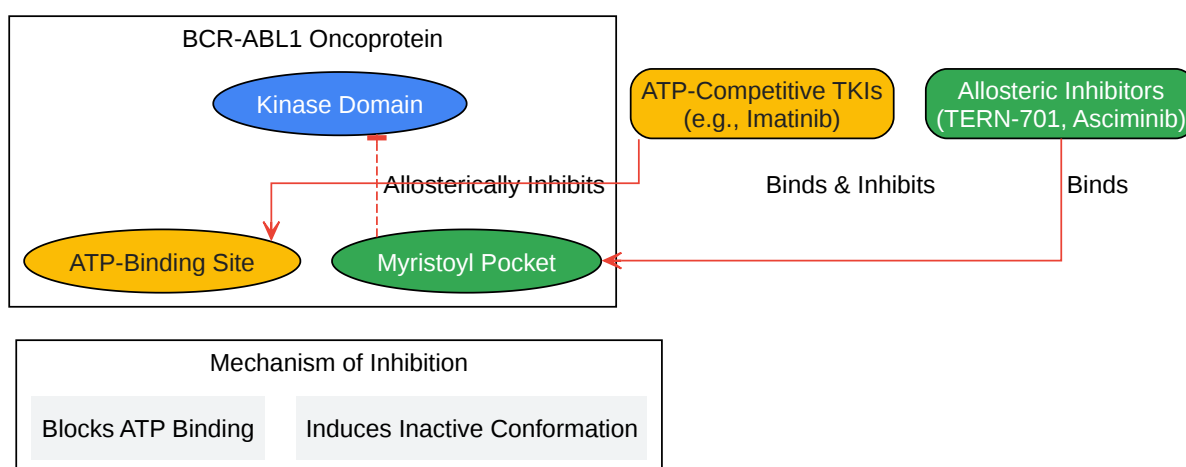
Mechanism of Action: Allosteric vs. ATP-Competitive Inhibition

The BCR-ABL1 oncoprotein possesses a constitutively active tyrosine kinase domain that drives the uncontrolled proliferation of leukemic cells.^[6]

- ATP-Competitive TKIs (e.g., imatinib, dasatinib, nilotinib) function by binding to the ATP-binding site of the kinase domain, preventing the transfer of phosphate and subsequent

activation of downstream signaling pathways.[7][8]

- Allosteric Inhibitors (e.g., TERN-701, asciminib) bind to a distinct site called the myristoyl pocket.[1][9] This binding induces a conformational change in the protein, locking it in an inactive state.[9] This mechanism is effective even against mutations in the ATP-binding site that confer resistance to traditional TKIs.[6][8]



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Caption: Mechanism of BCR-ABL1 Inhibition.

Comparative Efficacy Data

Recent data from the Phase 1 CARDINAL trial has demonstrated promising efficacy for TERN-701 in heavily pretreated CML patients.

Table 1: Efficacy of TERN-701 in the Phase 1 CARDINAL Trial

Endpoint	All Dose Levels (N=38)	≥320 mg Dose (N=30)	Patients without Baseline MMR (N=28)
Overall MMR Rate at 24 Weeks	74% [9] [10]	80% [11]	-
MMR Achievement Rate at 24 Weeks	-	75% [10]	64% [4] [9] [10]
MMR Maintenance (in patients with baseline MMR)	100% [10]	100% [11]	-
Deep Molecular Response (MR4/MR4.5)	-	36% [11]	-
Cumulative MMR Rate at 3 Months	50% [12] [13]	-	-

MMR: Major Molecular Response, a 1,000-fold reduction in BCR-ABL1 transcripts.

Table 2: Cross-Trial Comparison of Major Molecular Response (MMR) Rates

Compound	Trial Population	MMR Achievement Rate at 24 Weeks / 6 Months
TERN-701	Heavily Pretreated CML	64% [5] [9] [10]
Asciminib (Scemblix)	Similar Heavily Pretreated CML	25% [5] [9]
ELVN-001	Heavily Pretreated CML	32% [5]

Note: These comparisons are based on data from separate trials and not from head-to-head studies. Differences in study design and patient populations should be considered when interpreting these results.[\[14\]](#)

Safety and Tolerability Profile

TERN-701 has demonstrated a favorable safety profile in the CARDINAL trial.

Table 3: Safety Summary of TERN-701 in the CARDINAL Trial (N=63)

Adverse Event (AE) Category	Incidence
Any Grade Treatment-Emergent AEs (TEAEs)	81% [11]
Grade 3 or Higher TEAEs	32% [9] [11]
Dose-Limiting Toxicities (DLTs)	None observed up to 500 mg daily [10] [12]
Treatment Discontinuation due to AEs	1 patient [9] [11]
Most Common Non-Hematologic AEs (Grade 1/2)	Diarrhea (21%), Headache (19%), Nausea (19%) [10]
Notable Side Effects (Not Observed)	No signs of high blood pressure or pancreatitis, which are associated with some other CML drugs. [9]

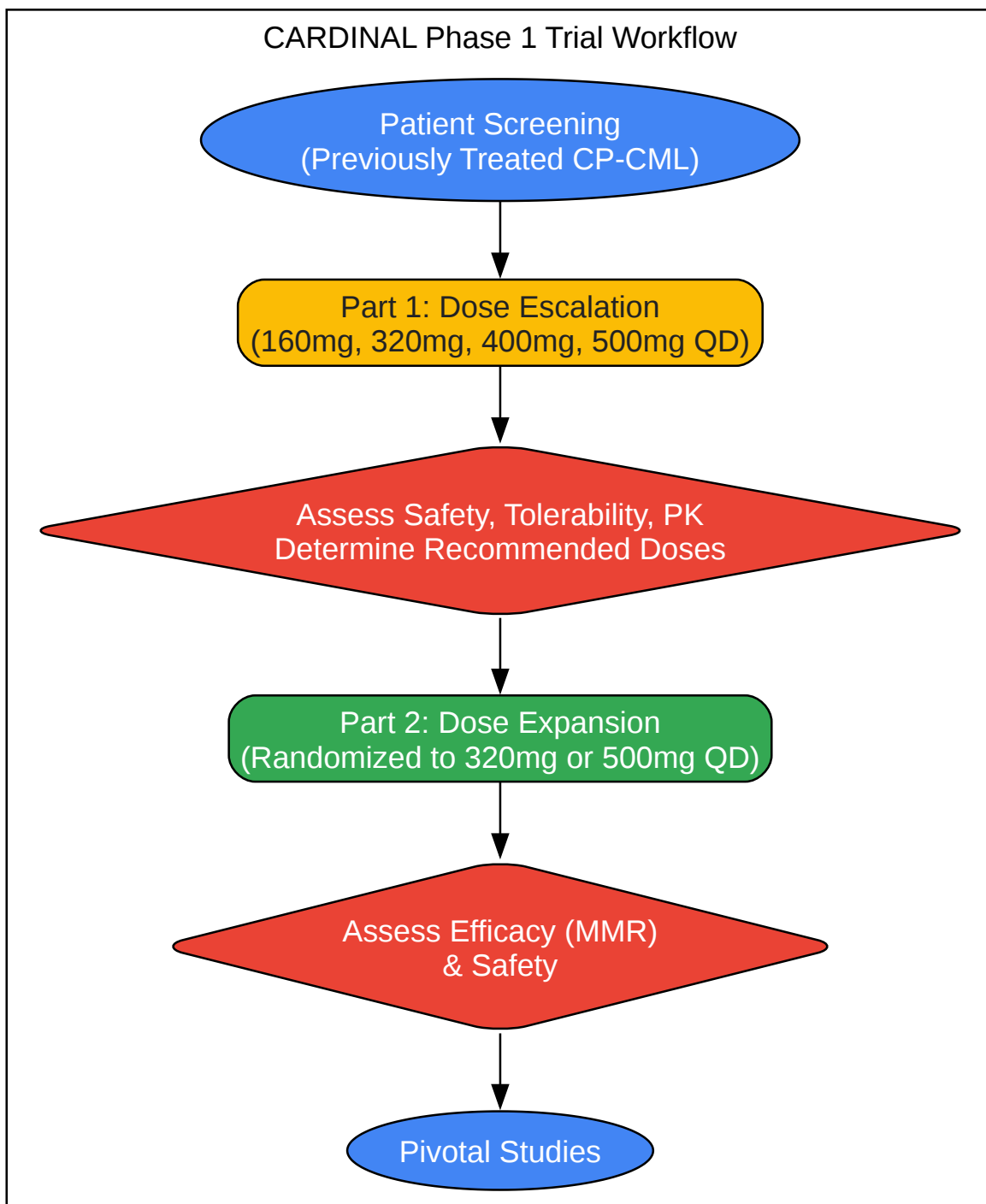
Experimental Protocols: The CARDINAL Trial

The primary source of in vivo data for TERN-701 is the ongoing Phase 1 CARDINAL study (NCT06163430).[\[1\]](#)[\[11\]](#)[\[15\]](#)

- Study Design: An open-label, global, multi-center, two-part study.[\[1\]](#)[\[2\]](#)
 - Part 1 (Dose Escalation): Enrolled 24-36 patients to determine the safety, tolerability, and recommended Phase 2 dose (RP2D).[\[1\]](#) Doses ranged from 160 mg to 500 mg once daily.[\[2\]](#)[\[13\]](#)
 - Part 2 (Dose Expansion): Randomizes approximately 40 patients to one of two selected dose levels (320 mg and 500 mg daily) to further evaluate efficacy and safety.[\[10\]](#)
- Patient Population: Adults (≥18 years) with a confirmed diagnosis of BCR-ABL1-positive CML in the chronic phase.[\[1\]](#) Patients must have experienced treatment failure or intolerance

to at least one second-generation TKI. The study enrolled a heavily pretreated population, with a median of three to four prior TKIs.[\[2\]](#)[\[10\]](#)

- Treatment Regimen: TERN-701 administered orally once daily in continuous 28-day cycles.[\[1\]](#)
- Primary Endpoints:
 - Part 1: Incidence of DLTs and AEs.[\[13\]](#)
 - Part 2: Complete hematologic response rate, MMR rate, and best shift in BCR-ABL1 transcript levels from baseline.[\[1\]](#)[\[13\]](#)
- Secondary Endpoints: Safety, tolerability, and pharmacokinetics.[\[1\]](#)



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Caption: CARDINAL Phase 1 Trial Workflow.

Conclusion

Based on the available Phase 1 data, TERN-701 demonstrates substantial anti-leukemic activity in a heavily pretreated CML patient population, many of whom have failed multiple prior lines of therapy, including other allosteric inhibitors.[4][10] The high rates of major molecular response appear to compare favorably to existing and other investigational agents in similar patient populations, although direct head-to-head trial data is not yet available.[9] The safety profile of TERN-701 appears manageable, with no dose-limiting toxicities observed and a low rate of treatment discontinuation due to adverse events.[10] The ongoing dose expansion phase of the CARDINAL trial will provide more robust data on the efficacy and safety of TERN-701, further clarifying its potential role in the evolving treatment landscape for Chronic Myeloid Leukemia.

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